Antiviral Selectivity Index Against Influenza A (H1N1): 6‑Bromo‑5‑Methoxy vs. 5‑Hydroxy Matched‑Pair Comparison
In a matched‑pair SAR series of ethyl 6‑bromo‑5‑methoxy‑1H‑indole‑3‑carboxylates evaluated using MDCK cell‑based cytopathic‑effect (CPE) reduction assays, the 5‑methoxy congener (directly derived from title compound) displayed an IC₅₀ of 8.2 µM against influenza A/H1N1, with a selectivity index (SI = CC₅₀/IC₅₀) of 31.2 [REFS‑1]. The corresponding 5‑hydroxy analog (ethyl 6‑bromo‑5‑hydroxy‑1H‑indole‑3‑carboxylate) exhibited a reduced SI of 14.7, representing a 2.1‑fold decrease, while the 6‑bromo‑des‑methoxy variant (ethyl 6‑bromo‑1H‑indole‑3‑carboxylate) yielded an SI of 9.8 [REFS‑1].
| Evidence Dimension | Selectivity index (SI = CC₅₀/IC₅₀) in influenza A/H1N1 CPE assay |
|---|---|
| Target Compound Data | SI = 31.2 (ethyl 6‑bromo‑5‑methoxy‑indole‑3‑carboxylate, directly accessible from title acid) |
| Comparator Or Baseline | SI = 14.7 (ethyl 6‑bromo‑5‑hydroxy‑indole‑3‑carboxylate); SI = 9.8 (ethyl 6‑bromo‑indole‑3‑carboxylate) |
| Quantified Difference | 2.1‑fold higher SI vs. 5‑OH analog; 3.2‑fold higher SI vs. 6‑bromo‑des‑methoxy analog |
| Conditions | Madin‑Darby canine kidney (MDCK) cell CPE assay; H1N1 A/PR/8/34 strain |
Why This Matters
A 2‑3‑fold selectivity advantage is decisive when selecting a core scaffold for hit‑to‑lead programmes, as it directly reduces the risk of late‑stage failure due to on‑target cytotoxicity.
- [1] Zhao, C. et al. Design, synthesis and structure‑activity relationships of 6‑bromo‑5‑methoxy‑indole‑3‑carboxylates as influenza A virus inhibitors. Eur. J. Med. Chem., 2013, 65, 35‑46. View Source
